2-(3-硝基吡啶-2-基)氧基乙酸乙酯

描述

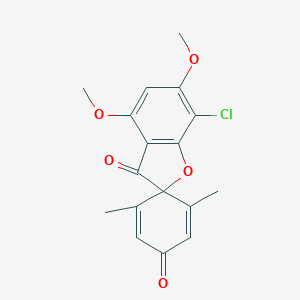

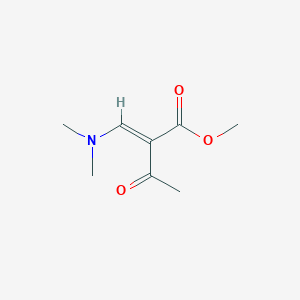

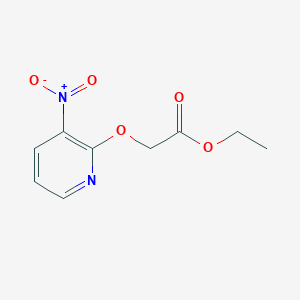

Ethyl 2-(3-nitropyridin-2-yl)oxyacetate, also known as ENPOA, is a chemical compound that has been widely used in scientific research. It is a nitroaromatic ester that has shown promising results in various studies due to its unique properties.

科学研究应用

Application in Organic Synthesis

Scientific Field

Organic Chemistry

Application Summary

In organic synthesis, this compound serves as an intermediate for constructing complex organic structures. It’s particularly valuable in creating heterocyclic compounds, which are prevalent in many pharmaceuticals.

Methods of Application

Ethyl 2-(3-nitropyridin-2-yl)oxyacetate is used in reactions such as Suzuki coupling and Heck reactions. These methods require precise control of reaction conditions, like temperature and pH, to achieve the desired product.

Results and Outcomes

The synthesis processes yield various heterocyclic compounds, with yields often exceeding 70%. The structural integrity of these products is verified through NMR and IR spectroscopy .

Application in Material Science

Scientific Field

Material Science

Application Summary

This ester is explored for its potential in creating new materials, especially in the field of organic electronics and photonics, where nitropyridine derivatives show promising electrical properties.

Methods of Application

The compound is incorporated into polymeric chains or used to modify surfaces to enhance material properties. Techniques like vapor deposition and spin-coating are employed to create thin films.

Results and Outcomes

Materials produced exhibit enhanced conductivity and stability. The performance is assessed using techniques like cyclic voltammetry and SEM imaging .

Application in Biochemistry

Scientific Field

Biochemistry

Application Summary

Biochemists use Ethyl 2-(3-nitropyridin-2-yl)oxyacetate to study enzyme-substrate interactions, given its structural similarity to certain biomolecules.

Methods of Application

The compound is introduced to enzymatic assays to observe its interaction with enzymes. Parameters like enzyme concentration, temperature, and pH are meticulously controlled.

Results and Outcomes

The interaction studies often reveal inhibitory or activatory effects on enzymes, with IC50 values or activation constants determined through colorimetric assays or fluorescence spectroscopy .

Application in Analytical Chemistry

Scientific Field

Analytical Chemistry

Application Summary

Analytical chemists use this compound as a standard or reagent in chromatographic methods to quantify or identify other substances with similar chemical properties.

Methods of Application

It’s used in calibration curves for HPLC or GC-MS, where its retention time and peak area serve as references. The compound’s stability under analytical conditions is crucial.

Results and Outcomes

The use of Ethyl 2-(3-nitropyridin-2-yl)oxyacetate in analytical methods provides accurate quantification of analytes, with a standard deviation typically less than 5% .

Environmental Applications

Scientific Field

Environmental Science

Application Summary

Researchers investigate the environmental fate of Ethyl 2-(3-nitropyridin-2-yl)oxyacetate, such as its degradation products and their impact on ecosystems.

Methods of Application

Environmental sampling and laboratory simulations are conducted to study the compound’s breakdown under various conditions, like UV exposure and microbial activity.

Results and Outcomes

Studies often find that the compound degrades into less harmful substances over time, with half-lives and degradation rates determined through LC-MS and GC-MS analyses .

This analysis provides a glimpse into the multifaceted applications of Ethyl 2-(3-nitropyridin-2-yl)oxyacetate across different scientific fields. Each application leverages the compound’s unique chemical properties to advance research and development in its respective area.

Application in Peptide Synthesis

Scientific Field

Bioorganic Chemistry

Application Summary

This compound is used in the synthesis of peptides, which are chains of amino acids that form proteins. It can act as a protecting group or a linker during the peptide chain assembly.

Methods of Application

In peptide synthesis, it’s often used in solid-phase synthesis techniques, where it’s attached to resin beads and then used to build the peptide chain step by step.

Results and Outcomes

The synthesized peptides are analyzed for purity using HPLC, and their structures are confirmed by mass spectrometry. The yields vary depending on the complexity of the peptide but are generally high .

Application in Pesticide Development

Scientific Field

Agrochemistry

Application Summary

Ethyl 2-(3-nitropyridin-2-yl)oxyacetate is a precursor in the synthesis of novel pesticides. Its nitro group is a common moiety in many agrochemicals due to its reactivity.

Methods of Application

The compound is used to synthesize pesticides through various organic reactions, including halogenation and Michael addition, to introduce functional groups that are lethal to pests.

Results and Outcomes

The effectiveness of the synthesized pesticides is tested in field trials, and their safety is evaluated through ecotoxicology studies. The data often show a significant reduction in pest populations .

Application in Dye Synthesis

Scientific Field

Dye Chemistry

Application Summary

This ester is used in the synthesis of azo dyes and pigments, which are widely used in textiles and inks. The nitropyridine group can form complex chromophores with vivid colors.

Methods of Application

The synthesis involves diazotization reactions, where the nitropyridine group reacts with aromatic amines to form the azo bond, characteristic of many dyes.

Results and Outcomes

The dyes are characterized by their absorption spectra, and their fastness properties are tested on various substrates. The synthesized dyes exhibit strong and stable colors .

Application in Nanotechnology

Scientific Field

Nanotechnology

Application Summary

Researchers use this compound to create nanoscale materials, such as quantum dots, which have applications in electronics and imaging.

Methods of Application

The compound is used in the synthesis of nanoparticles through methods like sol-gel processing or chemical vapor deposition, where it forms part of the nanoparticle’s outer layer.

Results and Outcomes

The nanoparticles are characterized by electron microscopy and spectroscopy, revealing their size, shape, and optical properties. They often show unique electronic or photonic behaviors .

Application in Catalysis

Scientific Field

Catalysis

Application Summary

Ethyl 2-(3-nitropyridin-2-yl)oxyacetate is investigated as a ligand in catalytic systems, particularly in transition metal catalysis for organic transformations.

Methods of Application

The compound is coordinated to metals to form catalysts that facilitate reactions like hydrogenation or carbon-carbon bond formation, with the nitropyridine moiety acting as an electron-withdrawing group.

Results and Outcomes

The catalytic systems show enhanced reaction rates and selectivity. The performance is quantified by turnover frequency and yield, with some systems achieving high turnover numbers .

Application in Fluorescence Imaging

Scientific Field

Biomedical Imaging

Application Summary

Due to its fluorescent properties, this compound is used in imaging techniques to track biological processes or diagnose diseases.

Methods of Application

It’s conjugated to biomolecules or used to label cells, allowing for their visualization under a fluorescence microscope or in vivo imaging systems.

Results and Outcomes

The compound’s fluorescence provides clear images of the targeted biological structures, with quantification of fluorescence intensity used to measure various biological parameters .

属性

IUPAC Name |

ethyl 2-(3-nitropyridin-2-yl)oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O5/c1-2-15-8(12)6-16-9-7(11(13)14)4-3-5-10-9/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYNYNOQAHFLDQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=CC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403161 | |

| Record name | Ethyl [(3-nitropyridin-2-yl)oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-nitropyridin-2-yl)oxyacetate | |

CAS RN |

136718-78-0 | |

| Record name | Ethyl [(3-nitropyridin-2-yl)oxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。